![molecular formula C19H29N5O B2915907 N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1172923-62-4](/img/structure/B2915907.png)
N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H29N5O and its molecular weight is 343.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ACAT Inhibition for Disease Treatment
N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide exhibits potential as an inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). ACAT inhibitors like K-604, a related compound, have shown promise in the treatment of diseases involving ACAT-1 overexpression, including cardiovascular diseases and Alzheimer's disease (Shibuya et al., 2018).
Antitumor Activities
The compound has been explored for its antitumor properties. Similar N-substituted piperazin-1-yl acetamides have demonstrated potent antiproliferative activity against various cancer cell lines, including cervical and lung cancers (Wu et al., 2017).
Anthelmintic Activity
Derivatives of this compound have been studied for anthelmintic activity. These compounds have shown effectiveness against Pheretima posthumous, suggesting potential in treating parasitic worm infections (Kumar & Sahoo, 2014).
Anticancer Docking Studies
N-phenyl derivatives of similar compounds have been synthesized and evaluated for their in vitro anticancer activity, showing effectiveness against various human cancer cell lines. Molecular docking studies have supported the structure-activity relationship in anticancer applications (Boddu et al., 2018).
GABA Ligand Potential
Compounds with a similar structure have been developed as high-affinity ligands for the gamma-aminobutyric acid A (GABAA) receptor complex. These ligands range in efficacy from inverse agonists to full agonists, with applications in treating seizures and anxiety (Jacobsen et al., 1999).
AChE, BChE, and Tyrosinase Inhibitor
Benzoxazole derivatives of this compound have been evaluated for inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Tyrosinase. These enzymes are targets in Alzheimer’s disease treatment, and inhibiting them can reduce adverse effects (Celik et al., 2020).
Antibacterial and Anthelmintic Evaluation
The compound has also been evaluated for antibacterial and anthelmintic activities, exhibiting moderate activity in these areas (Sanjeevarayappa et al., 2015).
Anti-Acetylcholinesterase Activity
Similar compounds have been synthesized and evaluated for their anticholinesterase properties, showing potential as agents for treating neurodegenerative diseases like Alzheimer's (Mohsen et al., 2014).
Anti-Inflammatory Activity
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. They showed promise in in-vitro and in-vivo anti-inflammatory studies, indicating potential for use in treating inflammatory conditions (Ahmed et al., 2017).
Antioxidant for Oil
Some benzimidazole derivatives of the compound were studied as antioxidants for base stock oil. Their structure and efficiency in inhibiting oil oxidation were analyzed (Basta et al., 2017).
特性
IUPAC Name |
N-tert-butyl-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-19(2,3)21-18(25)14-24-11-9-23(10-12-24)13-17-20-15-7-5-6-8-16(15)22(17)4/h5-8H,9-14H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVBYUQGACGXGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。